Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate
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Overview
Description
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate is a chemical compound with the molecular formula C22H40O3. It is known for its unique structure, which includes a cyclobutyl ring substituted with acetyl and dimethyl groups, and a dodecyl ester chain. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate typically involves the esterification of 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid with dodecanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds
Mechanism of Action
The mechanism by which dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes .
Comparison with Similar Compounds
Similar Compounds
Dodecyl acetate: Similar in structure but lacks the cyclobutyl ring and acetyl group.
2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid: Similar but without the dodecyl ester chain.
Dodecyl 2-(2,2-dimethylcyclobutyl)acetate: Lacks the acetyl group
Uniqueness
Dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate is unique due to its combination of a cyclobutyl ring with acetyl and dimethyl substitutions, along with a long dodecyl ester chain. This unique structure imparts specific chemical and physical properties that make it valuable in various applications .
Properties
CAS No. |
6281-15-8 |
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Molecular Formula |
C22H40O3 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
dodecyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C22H40O3/c1-5-6-7-8-9-10-11-12-13-14-15-25-21(24)17-19-16-20(18(2)23)22(19,3)4/h19-20H,5-17H2,1-4H3 |
InChI Key |
LGGLZSKITXBWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC1CC(C1(C)C)C(=O)C |
Origin of Product |
United States |
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